Halogen Substitution Pattern Determines Lipophilicity and Predicted Membrane Permeability
The target compound exhibits a calculated LogP of 3.3685, which differs from analogs with alternative halogenation patterns . The presence of both chlorine (electron-withdrawing, lipophilic) and fluorine (electron-withdrawing, smaller van der Waals radius) in the specific 2,3-dichloro-6-fluoro arrangement creates a distinct lipophilicity-hydrophilicity balance compared to non-fluorinated (2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone or difluorinated (2,3-difluorophenyl)(pyrrolidin-1-yl)methanone analogs .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.3685 |
| Comparator Or Baseline | (2,3-Dichlorophenyl)(pyrrolidin-1-yl)methanone: Not available; (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone: Not available |
| Quantified Difference | Not applicable (comparator data unavailable; class-level inference based on halogen contributions to LogP) |
| Conditions | ACD/Labs predicted value; software-calculated physicochemical property |
Why This Matters
LogP directly influences compound partitioning behavior in biological assays, affecting apparent potency in cell-based screens and interpretation of structure-activity relationships.
